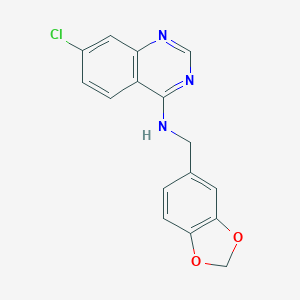

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine” is a complex organic compound. The name suggests it contains a benzodioxol group and a quinazolinamine group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods involving palladium-catalyzed reactions .

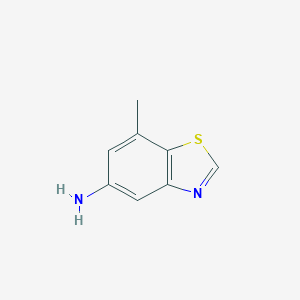

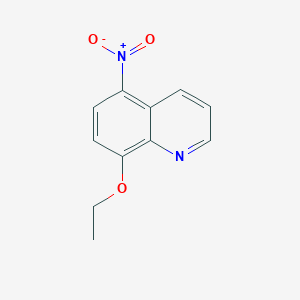

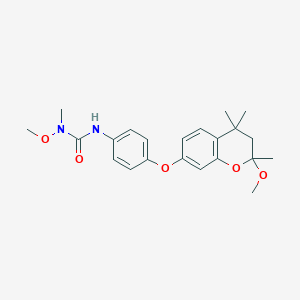

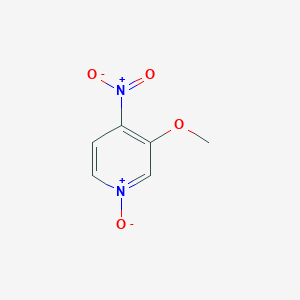

Molecular Structure Analysis

The molecular structure of similar compounds often involves characteristic bond lengths and angles .

Chemical Reactions Analysis

The compound may undergo various chemical reactions similar to other organic compounds. For instance, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is metabolized and excreted similarly to MDMA .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred. For instance, N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine has a molecular weight of 165.19 g/mol and a XLogP3 of 1.3 .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been extensively studied for their medicinal properties, including antitumor, antibacterial, and antiviral activities. The structural versatility of quinazoline allows for the creation of compounds with a wide range of biological activities. Notably, these compounds have been explored for their potential as anticancer agents, with several studies focusing on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements due to their optoelectronic properties (Lipunova et al., 2018).

Optoelectronic Applications

Quinazoline derivatives have found applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and nonlinear optical materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, with properties such as electroluminescence and photo- and electroluminescence highlighted. This demonstrates the compound's potential in developing materials for OLEDs, including high-efficiency red phosphorescent OLEDs and colorimetric pH sensors, underscoring the significance of quinazoline derivatives in material science and engineering (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives are well-known for their anticancer properties, acting through various mechanisms, including the inhibition of tyrosine kinases and other protein targets relevant to cancer pathways. This has led to the exploration and development of quinazoline compounds as promising anticancer drugs. The broad spectrum of biological activities of quinazoline derivatives, including their action against cancer cells, highlights their potential in therapeutic applications and drug development (Ravez et al., 2015).

Biological Activities Beyond Anticancer Applications

Quinazoline and its derivatives have been investigated for a multitude of biological activities beyond anticancer effects, including antimicrobial, anti-inflammatory, and antiviral properties. This diverse range of activities is attributed to the structural adaptability of quinazoline, allowing for the synthesis of novel derivatives with targeted biological actions. Such research underscores the potential of quinazoline derivatives in developing new therapeutic agents across a spectrum of diseases (Tiwary et al., 2016).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-2-3-12-13(6-11)19-8-20-16(12)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTINADOZXCJNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)